Comprehensive Technical Guide on 5,7,11-Dodecatriyn-1-ol: Chemical Properties, Synthesis, and Toxicological Profiling
Comprehensive Technical Guide on 5,7,11-Dodecatriyn-1-ol: Chemical Properties, Synthesis, and Toxicological Profiling
Executive Summary
5,7,11-Dodecatriyn-1-ol (CAS: 76379-66-3) is a highly specialized polyunsaturated aliphatic alcohol characterized by a complex polyyne backbone. Featuring both a conjugated diyne system and a terminal alkyne, this compound serves as a high-value intermediate in advanced organic synthesis, particularly in the construction of complex macrocycles and polydiacetylene (PDA) networks. However, its structural architecture also imparts significant biological reactivity, making it a subject of intense toxicological scrutiny due to its neurotoxic potential.
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthetic utility, and toxicological profile, complete with self-validating experimental protocols designed for rigorous laboratory application.
Physicochemical Profiling
The reactivity of 5,7,11-Dodecatriyn-1-ol is dictated by its distinct functional groups:
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Primary Alcohol (C1): Provides a handle for esterification, etherification, or oxidation.
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Conjugated Diyne (C5–C8): Susceptible to topochemical solid-state polymerization upon exposure to UV light or thermal stress, often resulting in a characteristic blue/black chromatic transition.
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Terminal Alkyne (C12): Highly acidic (pKa ~25) and primed for oxidative homocoupling (Glaser-Hay) or cross-coupling (Sonogashira) reactions.
Table 1: Quantitative Chemical and Physical Data
| Property | Value | Structural / Functional Implication |
| CAS Number | 76379-66-3 | Unique regulatory identifier (). |
| Molecular Formula | C12H14O | High degree of unsaturation (Degree of Unsaturation = 6). |
| Monoisotopic Mass | 174.104 Da | Verified via high-resolution MS (). |
| Predicted XlogP | 2.2 | Moderate lipophilicity; capable of crossing the blood-brain barrier. |
| Predicted CCS ([M+H]+) | 159.7 Ų | Collision Cross Section data aids in ion-mobility MS identification. |
| Stability | Light/Air Sensitive | Requires storage at -20°C under inert gas (Ar/N2) to prevent auto-polymerization. |
Mechanistic Chemistry: The Glaser-Hay Oxidative Coupling
One of the most critical applications of 5,7,11-Dodecatriyn-1-ol is its use as a monomer in oxidative homocoupling to form long-chain polyacetylene diols (e.g., 24-carbon dimers). This is achieved via the Glaser-Hay coupling , a copper-catalyzed aerobic oxidation.
Causality in Reaction Design:
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TMEDA (N,N,N',N'-tetramethylethylenediamine): Acts as a bidentate ligand. It solubilizes the Cu(I) salt in methanol, prevents disproportionation, and acts as a base to deprotonate the terminal alkyne, forming the reactive copper(I) acetylide.
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Oxygen (O₂): Serves as the stoichiometric oxidant, driving the oxidation of the Cu(I) acetylide to a transient Cu(II) species, which subsequently undergoes reductive elimination to forge the new C-C bond.
Fig 1. Mechanistic workflow of the Glaser-Hay oxidative homocoupling for terminal alkynes.
Protocol 1: Synthesis of Polyacetylene Diol Dimer
Derived from established synthetic methodologies ().
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Catalyst Preparation: In a flame-dried flask, combine 2 parts Cuprous Chloride (CuCl), 12 parts anhydrous Methanol, and 4 parts TMEDA. Stir until a homogenous complex forms.
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Substrate Addition: Dissolve 5,7,11-Dodecatriyn-1-ol in 12 parts Methanol. Add this dropwise to the catalyst mixture over 15 minutes.
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Oxidative Coupling: Bubble dry Oxygen (O₂) moderately through the solution for 1 hour at room temperature. Self-Validation: Monitor via FTIR; the reaction is complete when the terminal alkyne C-H stretch (~3300 cm⁻¹) disappears.
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Acidic Workup: Halt O₂ flow and remove methanol under reduced pressure. Add 100 parts of 3 N HCl under vigorous stirring. Causality: The acid breaks the robust copper-TMEDA-product complexes, protonating the ligand into the aqueous phase and precipitating the hydrophobic dimer.
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Purification: Filter the precipitate, wash with 2 N HCl and distilled water. Dissolve the crude solid in warm xylene and refrigerate at -8°C to yield the crystallized polyacetylene diol.
Toxicological Profiling: Neurotoxicity of Polyynes
While structurally elegant, acetylenic compounds like 5,7,11-Dodecatriyn-1-ol and its structural analogs (e.g., 5,7,11,13-octadecatetrayne-1,18-diol) exhibit severe acute neurotoxicity ().
Mechanism of Action: The neurotoxicity is driven by the bioactivation of the alkyne moieties. Cytochrome P450 (CYP450) enzymes in the liver and brain oxidize the triple bonds into highly reactive oxirene or ketene intermediates. These electrophiles act as "suicide substrates," covalently binding to nucleophilic residues (thiols, amines) on critical cellular proteins. This irreversible adduction disrupts axonal transport, leading to oxidative stress, myelinopathy, and eventual axonal degeneration.
Fig 2. Proposed CYP450-mediated bioactivation and neurotoxicological pathway of polyynes.
Protocol 2: In Vitro Neurotoxicity Screening Assay
To safely evaluate the neurotoxic boundaries of 5,7,11-Dodecatriyn-1-ol during drug development, a standardized in vitro assay using differentiated SH-SY5Y human neuroblastoma cells is required.
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Cell Culture & Differentiation: Seed SH-SY5Y cells in 96-well plates. Treat with 10 µM Retinoic Acid for 7 days to induce a mature neuronal phenotype. Causality: Differentiation upregulates neuronal markers and basal CYP450 expression, accurately mimicking mature human neurons.
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Compound Dosing: Prepare a stock solution of 5,7,11-Dodecatriyn-1-ol in DMSO. Expose cells to a concentration gradient (0.1 µM to 100 µM) for 24 and 48 hours. Ensure final DMSO concentration remains <0.1% v/v.
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Membrane Integrity Validation (LDH Assay): Quantify Lactate Dehydrogenase (LDH) release in the supernatant using a colorimetric assay at 490 nm. Self-Validation: Include a 1% Triton X-100 treated well as a maximum (100%) toxicity positive control.
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Axonal Degeneration Imaging: Fix cells with 4% paraformaldehyde. Immunostain for β-III tubulin (neuronal marker) and counterstain with DAPI. Analyze via high-content fluorescence microscopy to quantify neurite outgrowth reduction and axonal fragmentation.
Conclusion
5,7,11-Dodecatriyn-1-ol is a compound of profound duality. Its polyyne structure offers exceptional utility in the synthesis of complex polymers and macrocycles via Glaser-Hay coupling, demanding precise handling of its terminal alkyne and conjugated diyne systems. Conversely, its propensity for CYP450-mediated bioactivation into reactive electrophiles necessitates rigorous neurotoxicity screening in any biological or pharmacological application. By adhering to the mechanistic principles and self-validating protocols outlined in this guide, researchers can safely harness its chemical potential while mitigating its toxicological risks.
References
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Gad, S. C., et al. (1988). Acute and neurotoxicity of two structurally related acetylenic compounds: 5,7,11-dodecatriyn-1-ol and 5,7,11,13-octadecatetrayne-1,18-diol. Journal of Applied Toxicology, 8(1), 35-40. URL:[Link]
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NextSDS Database. (2026). 5,7,11-dodecatriyn-1-ol — Chemical Substance Information. URL:[Link]
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PrepChem. (2026). Synthesis of CF4 diol (Glaser Coupling Protocols). URL:[Link]
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PubChemLite / LCSB. (2026). 5,7,11-dodecatriyn-1-ol (C12H14O) - Structural and CCS Data. URL: [Link]
